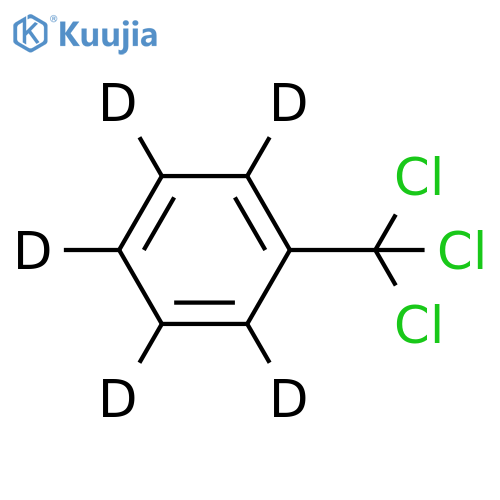Cas no 93232-45-2 (α,α,α-Trichlorotoluene-d5)

α,α,α-Trichlorotoluene-d5 化学的及び物理的性質
名前と識別子
-
- Benzene-d5,(trichloromethyl)- (9CI)
- A,A,A-TRICHLOROTOLUENE-D5
- ALPHA,ALPHA,ALPHA-TRICHLOROTOLUENE-D5
- D98887
- 1,2,3,4,5-Pentadeuterio-6-(trichloromethyl)benzene
- 93232-45-2
- α,α,α-Trichlorotoluene-d5
-
- MDL: MFCD08705021
- インチ: InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
- InChIKey: XEMRAKSQROQPBR-RALIUCGRSA-N
- ほほえんだ: C1=CC=C(C=C1)C(Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 198.977067g/mol
- どういたいしつりょう: 198.977067g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 99.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
α,α,α-Trichlorotoluene-d5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T774439-500mg |
α,α,α-Trichlorotoluene-d5 |
93232-45-2 | 500mg |
$224.00 | 2023-05-17 | ||
| TRC | T774439-50mg |
α,α,α-Trichlorotoluene-d5 |
93232-45-2 | 50mg |
$64.00 | 2023-05-17 | ||
| AstaTech | D98887-1/G |
ALPHA,ALPHA,ALPHA-TRICHLOROTOLUENE-D5 |
93232-45-2 | 95% | 1g |
$396 | 2023-09-19 | |
| TRC | T774439-100mg |
α,α,α-Trichlorotoluene-d5 |
93232-45-2 | 100mg |
$81.00 | 2023-05-17 | ||
| AstaTech | D98887-0.25/G |
ALPHA,ALPHA,ALPHA-TRICHLOROTOLUENE-D5 |
93232-45-2 | 95% | 0.25g |
$299 | 2023-09-19 | |
| AstaTech | D98887-5/G |
ALPHA,ALPHA,ALPHA-TRICHLOROTOLUENE-D5 |
93232-45-2 | 95% | 5g |
$856 | 2023-09-19 |
α,α,α-Trichlorotoluene-d5 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
S. Ahmed Chem. Commun., 2009, 6421-6423
α,α,α-Trichlorotoluene-d5に関する追加情報
α,α,α-Trichlorotoluene-d5 (CAS No. 93232-45-2): An Overview and Recent Developments
α,α,α-Trichlorotoluene-d5 (CAS No. 93232-45-2) is a deuterated derivative of trichlorotoluene, a compound that has found significant applications in various scientific and industrial fields. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its unique isotopic composition and chemical properties. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements related to α,α,α-Trichlorotoluene-d5.
Chemical Structure and Properties
α,α,α-Trichlorotoluene-d5 is a chlorinated aromatic compound with the molecular formula C7D5Cl3. The presence of deuterium atoms (D) in place of hydrogen atoms (H) significantly alters the physical and spectroscopic properties of the molecule. Deuterium substitution results in a higher molecular weight and altered vibrational frequencies, making it an ideal internal standard for NMR spectroscopy. The compound is stable under normal laboratory conditions and exhibits low reactivity with common solvents.
Synthesis Methods
The synthesis of α,α,α-Trichlorotoluene-d5 involves several steps, primarily focusing on the introduction of deuterium atoms into the aromatic ring. One common method involves the deuteration of trichlorotoluene using deuterated reagents such as D2O or DCl in the presence of a suitable catalyst. Recent advancements in deuteration techniques have led to more efficient and cost-effective methods, such as the use of transition metal catalysts and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the final product.
Applications in NMR Spectroscopy
α,α,α-Trichlorotoluene-d5 is widely used as an internal standard in NMR spectroscopy due to its well-defined chemical shift and high signal-to-noise ratio. The deuterium atoms provide a distinct NMR signal that can be easily distinguished from other hydrogen-containing compounds. This makes it an invaluable tool for quantifying trace amounts of analytes in complex mixtures. Additionally, its low reactivity ensures that it does not interfere with the sample being analyzed.
Mass Spectrometry Applications
In mass spectrometry (MS), α,α,α-Trichlorotoluene-d5 serves as an internal standard for calibrating mass spectrometers and quantifying analytes. The presence of deuterium atoms results in a distinct isotopic pattern that can be used to correct for matrix effects and instrumental variations. This is particularly useful in quantitative MS analysis where high precision is required.
Recent Research Developments
The use of deuterated compounds like α,α,α-Trichlorotoluene-d5 has gained significant attention in recent years due to their applications in various fields of research. A study published in the Journal of Organic Chemistry highlighted the use of deuterated internal standards in the analysis of pharmaceutical compounds. The researchers demonstrated that using deuterated standards significantly improved the accuracy and reliability of quantitative NMR analysis.
In another study published in Analytical Chemistry, scientists explored the use of deuterated compounds in environmental monitoring. They found that deuterated internal standards like α,α,α-Trichlorotoluene-d5 were effective in quantifying trace levels of pollutants in water samples. The high sensitivity and specificity of these standards allowed for more accurate environmental assessments.
Safety Considerations
α,α,α-Trichlorotoluene-d5, like many chlorinated compounds, should be handled with care to avoid inhalation or skin contact. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and safety goggles when working with this compound. Additionally, proper ventilation should be maintained to prevent exposure to vapors.
Conclusion
α,α,α-Trichlorotoluene-d5 (CAS No. 93232-45-2) is a versatile compound with significant applications in NMR spectroscopy and mass spectrometry. Its unique isotopic composition makes it an ideal internal standard for quantitative analysis in various scientific fields. Recent research has further expanded its utility by demonstrating its effectiveness in pharmaceutical analysis and environmental monitoring. As research continues to advance, the importance of deuterated compounds like α,α,α-Trichlorotoluene-d5 is likely to grow.
93232-45-2 (α,α,α-Trichlorotoluene-d5) 関連製品
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)
- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)